Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of aminopyrazoles with β-enaminone derivatives under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to its neuroprotective and anti-inflammatory effects . The compound’s ability to chelate metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits strong antioxidant activities.
The uniqueness of this compound lies in its combination of fluorine substitution and carboxylate group, which enhances its photophysical properties and biological activities .
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
methyl 5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H10FN3O2/c1-20-14(19)12-8-11(9-4-2-3-5-10(9)15)17-13-6-7-16-18(12)13/h2-8H,1H3 |
InChI Key |
CGVFKJPOCMRLCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=NN21)C3=CC=CC=C3F |
Origin of Product |
United States |
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